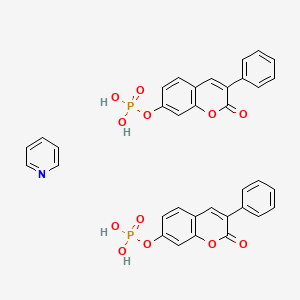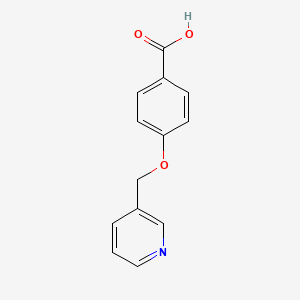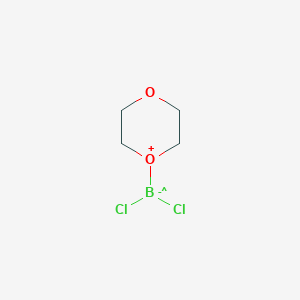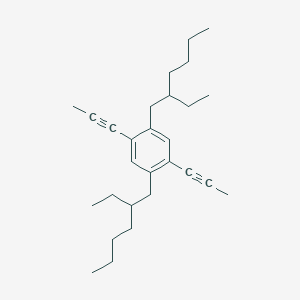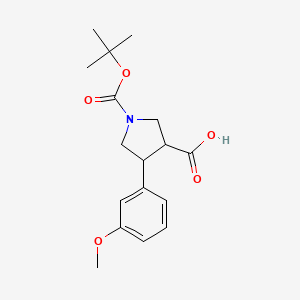
2-Propanol, 2-methyl-, cerium(4+) salt
Overview
Description
This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 2-Propanol, 2-methyl-, cerium(4+) salt typically involves the reaction of cerium(IV) chloride with 2-Propanol, 2-methyl- (tert-Butanol). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cerium(IV) salt. The general reaction can be represented as follows:
[ \text{CeCl}_4 + 4 \text{(CH}_3\text{)_3COH} \rightarrow \text{Ce(OCH}_3\text{)_4} + 4 \text{HCl} ]
This reaction requires careful control of temperature and the exclusion of moisture to ensure the purity and yield of the product .
Chemical Reactions Analysis
2-Propanol, 2-methyl-, cerium(4+) salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cerium(IV) oxide and other oxidation products.
Reduction: It can be reduced to cerium(III) compounds under specific conditions.
Substitution: The alkoxide groups in the compound can be substituted with other ligands, such as halides or other alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .
Scientific Research Applications
2-Propanol, 2-methyl-, cerium(4+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-Propanol, 2-methyl-, cerium(4+) salt involves its ability to act as a Lewis acid, facilitating various chemical reactions. The cerium(IV) ion can coordinate with electron-rich species, stabilizing transition states and lowering activation energies. This property makes it an effective catalyst in many organic reactions .
Comparison with Similar Compounds
2-Propanol, 2-methyl-, cerium(4+) salt can be compared with other cerium(IV) compounds such as cerium(IV) chloride and cerium(IV) sulfate. While all these compounds exhibit strong oxidizing properties, this compound is unique due to its solubility in organic solvents and its ability to act as a catalyst in organic synthesis. Similar compounds include:
Cerium(IV) chloride: Used as an oxidizing agent in organic synthesis.
Cerium(IV) sulfate: Employed in analytical chemistry for redox titrations.
This compound’s unique properties and versatility make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
cerium(4+);2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Ce/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPRTCPRDGKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36CeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596188 | |
| Record name | Cerium(4+) tetrakis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90595-53-2 | |
| Record name | Cerium(4+) tetrakis(2-methylpropan-2-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


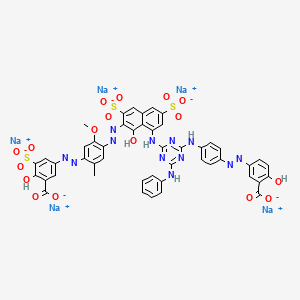
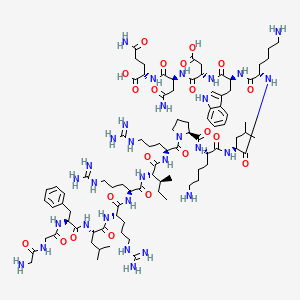
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)
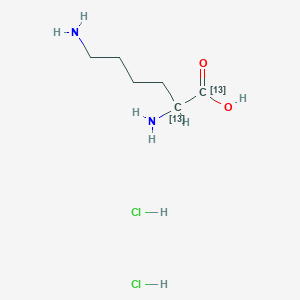
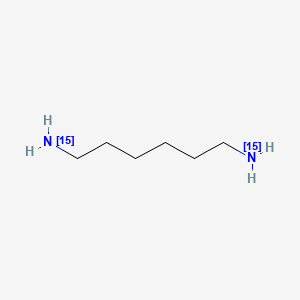
![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)


